p-Ethynylphenylalanine chemical structure and properties
p-Ethynylphenylalanine chemical structure and properties
An In-depth Technical Guide to p-Ethynylphenylalanine
Introduction
p-Ethynylphenylalanine (pEPA), also known as 4-Ethynyl-L-phenylalanine, is a synthetically derived, non-proteinogenic amino acid. It has emerged as a critical pharmacological tool for researchers in neuroscience and drug development. Its primary significance lies in its function as a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] This selective action allows for the controlled depletion of serotonin, providing a powerful method to investigate the extensive roles of this neurotransmitter in various physiological and pathological processes.[1][2] Furthermore, the presence of a terminal alkyne group makes p-Ethynylphenylalanine a valuable reagent for "click chemistry," enabling its use in bioconjugation and molecular labeling applications.[3][4]
Chemical Structure and Physicochemical Properties
p-Ethynylphenylalanine is an analog of the natural amino acid L-phenylalanine, distinguished by an ethynyl group (-C≡CH) substituted at the para position of the phenyl ring.
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IUPAC Name : (2S)-2-amino-3-(4-ethynylphenyl)propanoic acid[5]
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Molecular Formula : C₁₁H₁₁NO₂[5]
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SMILES : N--INVALID-LINK--C(O)=O[6]
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InChI Key : PPDNGMUGVMESGE-JTQLQIEISA-N[5]
Quantitative physicochemical data are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 189.21 g/mol | [5] |
| CAS Number | 278605-15-5 | [3][5] |
| Solubility | DMSO: 2.0 - 2.22 mg/mL (10.6 - 11.73 mM) | [6][7] |
| 1M HCl (pH 1): 216.0 mg/mL (1141.6 mM) | [7] | |
| 1M NaOH (pH 11): 216.0 mg/mL (1141.6 mM) | [7] | |
| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3][6] |
Mechanism of Action and Biological Activity
p-Ethynylphenylalanine exerts its biological effects primarily through the competitive and reversible inhibition of tryptophan hydroxylase (TPH).[1][3] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the initial and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][8] By inhibiting TPH, p-Ethynylphenylalanine effectively reduces the production of serotonin in both the central and peripheral nervous systems.[1]
Caption: Inhibition of the serotonin synthesis pathway by p-Ethynylphenylalanine.
Potency and Selectivity
p-Ethynylphenylalanine is a highly selective inhibitor. It demonstrates significantly greater potency for TPH compared to other aromatic amino acid hydroxylases.[1] This selectivity is crucial for its utility as a research tool, as it minimizes off-target effects.
| Parameter | Value / Observation | Source |
| TPH Inhibition (K_i) | 32.6 ± 6.2 µM (competitive vs. tryptophan) | [1][3][7] |
| Comparison to pCPA | ~10 times more potent than p-chlorophenylalanine (pCPA) in vivo | [1] |
| Selectivity | Little to no inhibitory activity toward Tyrosine Hydroxylase (TH) | [1] |
| No inhibition of Phenylalanine Hydroxylase (PAH) or tyrosinase | [1] | |
| Receptor Affinity | Poor ligand for various serotonin (5-HT) receptors | [1][3][7] |
In Vivo Effects
Administration of p-Ethynylphenylalanine to animal models leads to a rapid and significant decrease in serotonin levels.
| Study Parameter | Observation | Source |
| Animal Model | Male Sprague-Dawley rats | [1][6] |
| Dosage | 30 mg/kg (i.p.) | [1] |
| Effect on TPH Activity | 95 ± 5% decrease in brain TPH activity at 24 hours | [1] |
| Effect on Serotonin | 85% decrease in brain serotonin (5-HT) and 5-HIAA levels at 24 hours | [1] |
| Duration of Effect | Serotonin levels return to normal after 12 days following a single 5 mg/kg injection | [2] |
Experimental Protocols
Protocol 1: In Vitro TPH Enzyme Activity Assay
This protocol is adapted from methodologies used to characterize TPH inhibitors. It measures the enzymatic conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then quantified by HPLC.
A. Materials and Reagents:
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Purified recombinant TPH enzyme
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p-Ethynylphenylalanine (inhibitor)
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L-tryptophan (substrate)
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(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor)
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Ferrous ammonium sulfate
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Catalase
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Dithiothreitol (DTT)
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Assay Buffer: 40 mM Na-HEPES, pH 7.0
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Stop Solution: 2% (v/v) acetic acid in ethanol
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HPLC system with fluorescence or electrochemical detection
B. Procedure:
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Enzyme Preparation: Prepare a solution of purified TPH in the assay buffer.
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Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (e.g., 50 µL final volume) containing:
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Assay Buffer
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Catalase (0.05 mg/mL)
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Ferrous ammonium sulfate (10 µM)
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L-tryptophan (e.g., 20 µM for standard assay; variable for K_i determination)
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Varying concentrations of p-Ethynylphenylalanine (dissolved in an appropriate solvent like DMSO, ensuring final solvent concentration is low and consistent across all samples).
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Enzyme Addition: Add the prepared TPH enzyme to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.
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Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of BH₄ (200 µM final concentration) and DTT (2 mM final concentration).
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Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.
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Termination of Reaction: Stop the reaction by adding an equal volume of cold Stop Solution. This precipitates the enzyme.
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Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
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Quantification: Transfer the supernatant to an HPLC vial and analyze for the presence of 5-HTP. The amount of 5-HTP produced is directly proportional to the TPH activity.
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Data Analysis: Calculate the percent inhibition for each pEPA concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. For kinetic analysis, repeat the experiment with varying substrate concentrations to determine the inhibition type and K_i value using Michaelis-Menten and Lineweaver-Burk plots.
Protocol 2: In Vivo TPH Inhibition in Rodents
This protocol outlines the steps to assess the effect of p-Ethynylphenylalanine on brain serotonin levels in rats, based on published studies.[1][2]
Caption: Experimental workflow for assessing in vivo TPH inhibition.
A. Materials and Animals:
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Male Sprague-Dawley rats (e.g., 200 g)[6]
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p-Ethynylphenylalanine
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Sterile vehicle solution (e.g., saline)
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Syringes and needles for intraperitoneal (i.p.) injection
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Dissection tools
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Tissue homogenizer
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High-speed refrigerated centrifuge
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HPLC system for quantifying serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).
B. Procedure:
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Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water.
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Drug Preparation: Dissolve p-Ethynylphenylalanine in the vehicle to the desired concentration for injection (e.g., for a 30 mg/kg dose).
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Administration: Divide animals into treatment and control groups. Administer p-Ethynylphenylalanine via i.p. injection to the treatment group and an equivalent volume of vehicle to the control group.
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Post-Injection Period: Return animals to their cages. The time point for tissue collection can vary; a 24-hour period is effective for observing significant depletion.[1]
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Tissue Collection: At the designated time point, euthanize the animals using an approved method. Rapidly decapitate and dissect the brain. Specific regions like the midbrain, hippocampus, or striatum can be isolated on ice.[1][2]
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Sample Preparation: Weigh the collected tissue and homogenize in a suitable buffer (e.g., a perchloric acid solution to precipitate proteins).
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Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 15 minutes.
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Analysis: Collect the supernatant, filter if necessary, and inject it into an HPLC system equipped with an appropriate column and detector (electrochemical or fluorescence) to measure the concentrations of 5-HT and 5-HIAA.
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Data Analysis: Express neurotransmitter levels as ng/mg of tissue. Use statistical tests (e.g., t-test or ANOVA) to compare the results from the pEPA-treated group to the vehicle-treated control group.
Synthesis Overview
The synthesis of p-Ethynylphenylalanine has been achieved through a Heck reaction. This process involves the coupling of trimethylsilylacetylene with N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine methyl ester, followed by deprotection steps to yield the final product.[1]
Conclusion
p-Ethynylphenylalanine is a well-characterized and indispensable compound for neuropharmacological research. Its high potency and selectivity as a TPH inhibitor allow for precise manipulation of the serotonin system, facilitating studies on the role of serotonin in health and disease.[1] Its dual functionality as a click chemistry reagent further broadens its applicability in modern biochemical and cell biology research.[3] The detailed protocols provided herein offer a guide for researchers to effectively utilize p-Ethynylphenylalanine in both in vitro and in vivo experimental settings.
References
- 1. p-ethynylphenylalanine: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short- and long-term effects of p-ethynylphenylalanine on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. p-Ethynylphenylalanine | Hydroxylase | TargetMol [targetmol.com]
- 8. tandfonline.com [tandfonline.com]
